molecular formula C28H30N4O5 B2615429 2-(phenoxymethyl)-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate CAS No. 1351595-33-9

2-(phenoxymethyl)-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate

Cat. No.: B2615429
CAS No.: 1351595-33-9
M. Wt: 502.571
InChI Key: VRDSZBQNDKTWKH-UHFFFAOYSA-N
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Description

2-(phenoxymethyl)-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate is a highly specialized chemical compound with a complex structure that combines elements of benzimidazole, phenoxymethyl, piperidine, and pyridine. This compound is of interest in various scientific fields, including medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenoxymethyl)-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Benzimidazole Core: : Starting with o-phenylenediamine and formic acid to create the benzimidazole nucleus.

  • Phenoxymethyl Substitution: : Introducing the phenoxymethyl group through a nucleophilic substitution reaction with chloromethylphenyl ether.

  • Piperidine Attachment: : The pyridin-2-ylmethylpiperidine segment is synthesized separately and then attached via alkylation.

  • Oxalate Formation: : The final step involves the reaction with oxalic acid to produce the oxalate salt form.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above steps to maximize yield and purity. This includes the use of automated reactors, continuous flow processes, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The benzimidazole core can undergo oxidation reactions to form N-oxides.

  • Reduction: : The pyridine ring can be reduced to piperidine under catalytic hydrogenation conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, catalytic hydrogenation.

  • Substituting agents: : Halides, nucleophiles like thiols and amines.

Major Products

  • N-oxides from oxidation.

  • Reduced piperidine derivatives.

  • Various substituted benzimidazoles from nucleophilic substitution.

Scientific Research Applications

2-(phenoxymethyl)-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate has diverse applications:

  • Chemistry: : Used as a building block for the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

  • Medicine: : Examined for its pharmacological properties, particularly in the treatment of neurological and inflammatory disorders.

  • Industry: : Employed in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects is multi-faceted:

  • Molecular Targets: : It can interact with GABA receptors, ion channels, and enzymes.

  • Pathways Involved: : The compound modulates signaling pathways, including the MAPK/ERK and NF-κB pathways, which are crucial for cell proliferation and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(phenoxymethyl)-1H-benzimidazole

  • 1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzimidazole

  • Phenoxymethylpiperidine

Uniqueness

What sets 2-(phenoxymethyl)-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate apart is its multifunctional scaffold, which enables it to interact with multiple biological targets and undergo various chemical transformations. This makes it a valuable compound for both research and practical applications.

Have you encountered or worked with this compound before? Your personal take on it could add an interesting dimension!

Properties

IUPAC Name

oxalic acid;2-(phenoxymethyl)-1-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O.C2H2O4/c1-2-9-23(10-3-1)31-20-26-28-24-11-4-5-12-25(24)30(26)18-21-13-16-29(17-14-21)19-22-8-6-7-15-27-22;3-1(4)2(5)6/h1-12,15,21H,13-14,16-20H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDSZBQNDKTWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)CC5=CC=CC=N5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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